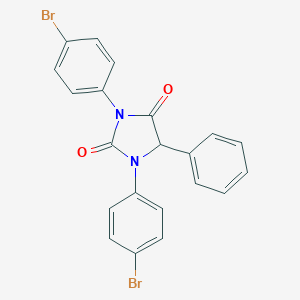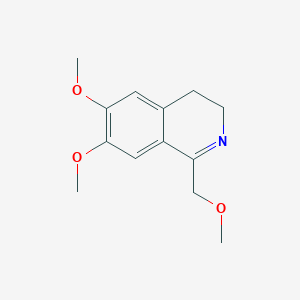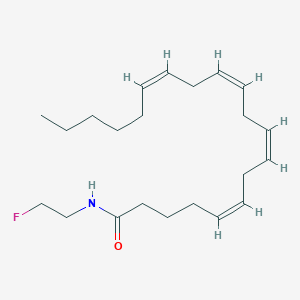
Di-O-Methylcrenatin
Overview
Description
Di-O-Methylcrenatin is a secondary metabolite that can be isolated from S. trojana . It has a molecular formula of C15H22O9 . It belongs to the class of organic compounds known as phenolic glycosides, which are organic compounds containing a phenolic structure attached to a glycosyl moiety .
Molecular Structure Analysis
Di-O-Methylcrenatin has a molecular formula of C15H22O9, an average mass of 346.330 Da, and a monoisotopic mass of 346.126373 Da . It has 5 defined stereocentres .Physical And Chemical Properties Analysis
Di-O-Methylcrenatin has a density of 1.5±0.1 g/cm3, a boiling point of 591.2±50.0 °C at 760 mmHg, and a flash point of 311.3±30.1 °C . It has 9 H bond acceptors, 5 H bond donors, and 6 freely rotating bonds . Its ACD/LogP is -2.72 .Scientific Research Applications
Identification in Plant Species
- Di-O-Methylcrenatin has been identified in the stem bark of Potalia amara, an Amazonian herbal plant. This discovery contributes to the understanding of the plant's chemical composition and potential medicinal properties (Li et al., 2005).
Role in Biological Pathways
- Although not directly focused on Di-O-Methylcrenatin, several studies on related compounds provide insights into how similar chemicals might interact with biological systems. For instance, studies on di-(2-ethylhexyl) phthalate (DEHP) show its impact on gene expression and DNA methylation in ovaries and other tissues, indicating potential pathways through which Di-O-Methylcrenatin could interact at a cellular level (Rajesh & Balasubramanian, 2015), (Xie et al., 2012).
Informatics and Analytical Techniques
- The development of informatics foundations like the Ontology of Clinical Research (OCRe) provides a platform for potentially studying the effects and applications of compounds like Di-O-Methylcrenatin in clinical research. These tools aid in understanding the design and analysis of human studies, which can be critical for investigating new chemical entities (Sim et al., 2014).
Environmental and Developmental Impact
- Studies on environmental contaminants, including phthalates like DEHP, reveal their influence on developmental processes and epigenetic alterations. This research area might offer a context for understanding how Di-O-Methylcrenatin or similar compounds could affect biological development and function (Wen et al., 2020), (Martinez-Arguelles et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Di-O-Methylcrenatin is a natural product of Photinia, Rosaceae
Mode of Action
The mode of action of Di-O-Methylcrenatin is not well-documented. It is known to be a secondary metabolite isolated from S. trojana
Biochemical Pathways
Di-O-Methylcrenatin belongs to the class of organic compounds known as phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids . .
Result of Action
Di-O-Methylcrenatin has been reported to have antioxidant and anti-cancer activity . .
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2,6-dimethoxyphenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O9/c1-21-8-3-7(5-16)4-9(22-2)14(8)24-15-13(20)12(19)11(18)10(6-17)23-15/h3-4,10-13,15-20H,5-6H2,1-2H3/t10-,11-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIINOLFQCPJMH-VVSAWPALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315734 | |
| Record name | Di-O-methylcrenatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-O-Methylcrenatin | |
CAS RN |
64121-98-8 | |
| Record name | Di-O-methylcrenatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64121-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-O-methylcrenatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Di-O-Methylcrenatin and where is it found?
A1: Di-O-Methylcrenatin is a benzyl alcohol derivative found in various plant species. It has been isolated from the stem bark of Fagraea blumei [], the stems of Photinia parvifolia [], the twigs of Salix chaenomeloides [], the branches and leaves of Chimonanthus praecox [], and the Nepalese sandalwood Osyris wightiana [].
Q2: What is the molecular formula and weight of Di-O-Methylcrenatin?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, based on its structure as a benzyl alcohol derivative, further investigation into chemical databases or analysis of its spectroscopic data would be needed to confirm these details.
Q3: What analytical techniques are commonly used to identify and characterize Di-O-Methylcrenatin?
A5: Researchers typically employ a combination of spectroscopic techniques for the structural elucidation of Di-O-Methylcrenatin. These include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). Comparison of the obtained data with existing literature further aids in confirming its identity [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)


![3-[2-(Dimethylaminomethyl)phenyl]sulfanylphenol](/img/structure/B110062.png)




